

Application Notes: Dimethyl cyclopropane-1,1-dicarboxylate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name:	Dimethyl cyclopropane-1,1-dicarboxylate
Cat. No.:	B1304618

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Introduction

Dimethyl cyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate prized in the pharmaceutical industry for its unique strained cyclopropane ring. This structure serves as a rigid scaffold and a precursor for a variety of complex molecular architectures. Its utility stems from its capacity to undergo ring-opening reactions, participate in condensation reactions, and act as a foundational building block for creating conformationally constrained amino acids and bicyclic systems.^[1] These structural motifs are crucial in the design of potent and selective therapeutic agents.

1. Synthesis of Bicyclic Proline Analogs for HCV Protease Inhibitors

A prominent application of cyclopropane derivatives is in the synthesis of bicyclic proline analogs, which form the core of several potent antiviral drugs.^[2] The gem-dimethyl cyclopropane motif, fused to a proline ring, is a key structural feature of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.^{[2][3]}

- Application: The bicyclic [3.1.0]proline moiety imparts significant conformational rigidity to the inhibitor.^[4] This pre-organized conformation allows for a high-affinity binding to the active site of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.^{[4][5]} By blocking this protease, the viral polyprotein cannot be cleaved into mature, functional proteins, thus halting the viral life cycle.^{[5][6]}

- Synthetic Strategy: While some syntheses of the Boceprevir intermediate start from precursors like (+)-3-carene or cis-cypermethrinic acid which already contain the dimethylcyclopropane ring, other strategies build the bicyclic system from simpler cyclopropane precursors.[\[2\]](#)[\[7\]](#) The general approach involves transforming **Dimethyl cyclopropane-1,1-dicarboxylate** through a series of steps including reduction, functional group manipulation, and cyclization to form the desired 3-azabicyclo[3.1.0]hexane core.

2. Synthesis of Constrained Amino Acids

The cyclopropane ring is a bioisostere for carbon-carbon double bonds and can introduce conformational constraints into peptide backbones. This is a valuable strategy in drug design to enhance metabolic stability, increase receptor binding affinity, and improve oral bioavailability.[\[8\]](#)

- Application: Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, a closely related derivative, is used as a prochiral substrate for the synthesis of optically pure (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.[\[8\]](#) These non-proteinogenic amino acids are incorporated into peptides to create peptidomimetics with enhanced resistance to enzymatic degradation.[\[8\]](#)
- Synthetic Strategy: The synthesis relies on the enantioselective hydrolysis of one of the two ester groups using an enzyme, such as pig liver esterase (PLE). The resulting chiral monoacid can then be converted to the corresponding amino acid via a Curtius rearrangement.[\[8\]](#)

3. General Pharmaceutical Intermediates

Dimethyl cyclopropane-1,1-dicarboxylate and its diethyl analog serve as key starting materials or intermediates in the synthesis of several widely used pharmaceuticals.[\[1\]](#)[\[9\]](#)

- Ketorolac: A potent nonsteroidal anti-inflammatory drug (NSAID) used for pain management.[\[1\]](#)[\[9\]](#) The synthesis involves building the pyrrolizine core of the drug, where cyclopropane derivatives can be used to construct parts of the ring system.[\[10\]](#)[\[11\]](#)
- Montelukast: A leukotriene receptor antagonist used for the management of asthma and seasonal allergies.[\[1\]](#)[\[9\]](#) The synthesis of Montelukast involves a key intermediate, 1,1-

bis(hydroxymethyl)cyclopropane or related structures, which can be derived from cyclopropane-1,1-dicarboxylic acid derivatives.[12][13][14]

- Precursor to α -Diazo- β -ketoesters: These compounds are valuable intermediates in organic synthesis, known for their participation in various cycloaddition reactions to form more complex heterocyclic systems.[1][9]

Experimental Protocols

Protocol 1: Synthesis of **Dimethyl cyclopropane-1,1-dicarboxylate**

This protocol is adapted from a patented industrial process for the efficient synthesis of the title compound from dimethyl malonate and 1,2-dichloroethane.[15]

- Materials:
 - Dimethyl malonate (DMM)
 - 1,2-dichloroethane (DCE)
 - Finely comminuted potassium carbonate (K_2CO_3)
 - Dimethylformamide (DMF)
- Equipment:
 - Multi-neck glass flask equipped with a mechanical stirrer, thermometer, and a distillation column with a phase separator.
- Procedure:
 - Charge the reaction flask with dimethyl malonate (4.0 mols), 1,2-dichloroethane (13.2 mols), dimethylformamide (1000 ml), and finely comminuted potassium carbonate (4.8 mols).
 - Heat the stirred mixture to a temperature of 110°C to 130°C.

- During the reaction, water is formed and can be removed azeotropically with DCE using the phase separator to drive the reaction to completion. The lower organic phase (DCE) is recycled back into the reactor.
- Maintain the reaction at temperature for 5 to 6 hours. Monitor the reaction progress by Gas Chromatography (GC).
- After completion, cool the mixture and filter to remove the inorganic salts (KCl and excess K_2CO_3).
- Wash the filtered salts with DMF.
- Combine the filtrate and washings. Purify the crude product by vacuum distillation. Unreacted DCE and DMF are distilled off first, followed by the product, **Dimethyl cyclopropane-1,1-dicarboxylate** (boiling point: 85°C at 18 mbar).[15]

Protocol 2: Enantioselective Synthesis of a Chiral Cyclopropane Carboxylic Acid

This protocol describes the enzyme-catalyzed hydrolysis of a prochiral bis(trifluoroethyl) ester of 2,2-dimethylcyclopropane-1,1-dicarboxylic acid, a derivative of the title compound, to yield a chiral monoacid. This monoacid is a precursor to constrained amino acids.[8]

- Materials:

- Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate
- Phosphate buffer (pH 7.0)
- Pig Liver Esterase (PLE)
- Hydrochloric acid (HCl)
- Ethyl acetate

- Equipment:

- Temperature-controlled reaction vessel with pH stat or manual pH monitoring.

- Standard laboratory glassware for extraction and workup.
- Procedure:
 - Disperse the starting diester in a pH 7.0 phosphate buffer at 30°C.
 - Add Pig Liver Esterase (PLE) to the mixture.
 - Maintain the reaction at 30°C for approximately 30 hours. Monitor the reaction progress by TLC or HPLC. The pH will decrease as the carboxylic acid is formed; maintain the pH at 7.0 by the controlled addition of a suitable base.
 - Upon completion, acidify the reaction mixture to pH 2 with HCl.
 - Extract the product, (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid, with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude monoacid.
 - The enantiomeric excess can be determined by chiral GC after converting the carboxylic acid to its methyl ester with diazomethane.[\[8\]](#)

Data Presentation

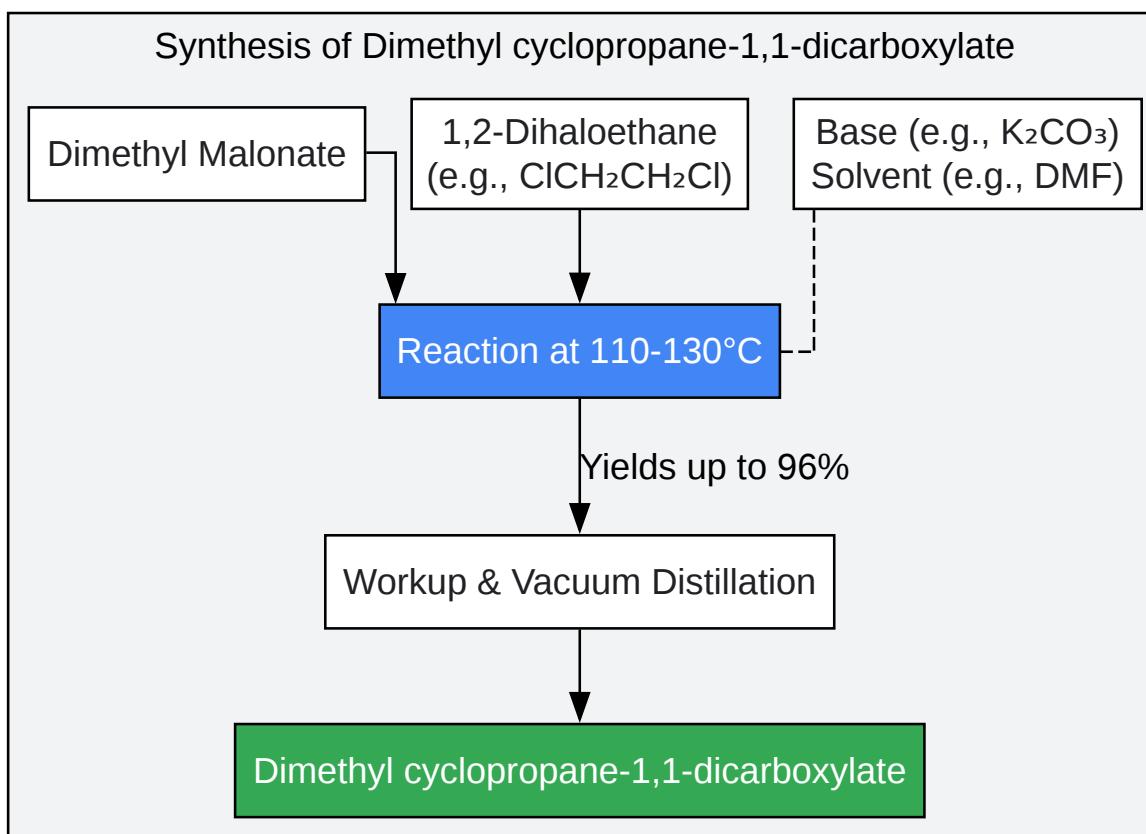
Table 1: Comparison of Synthetic Methods for **Dimethyl cyclopropane-1,1-dicarboxylate**

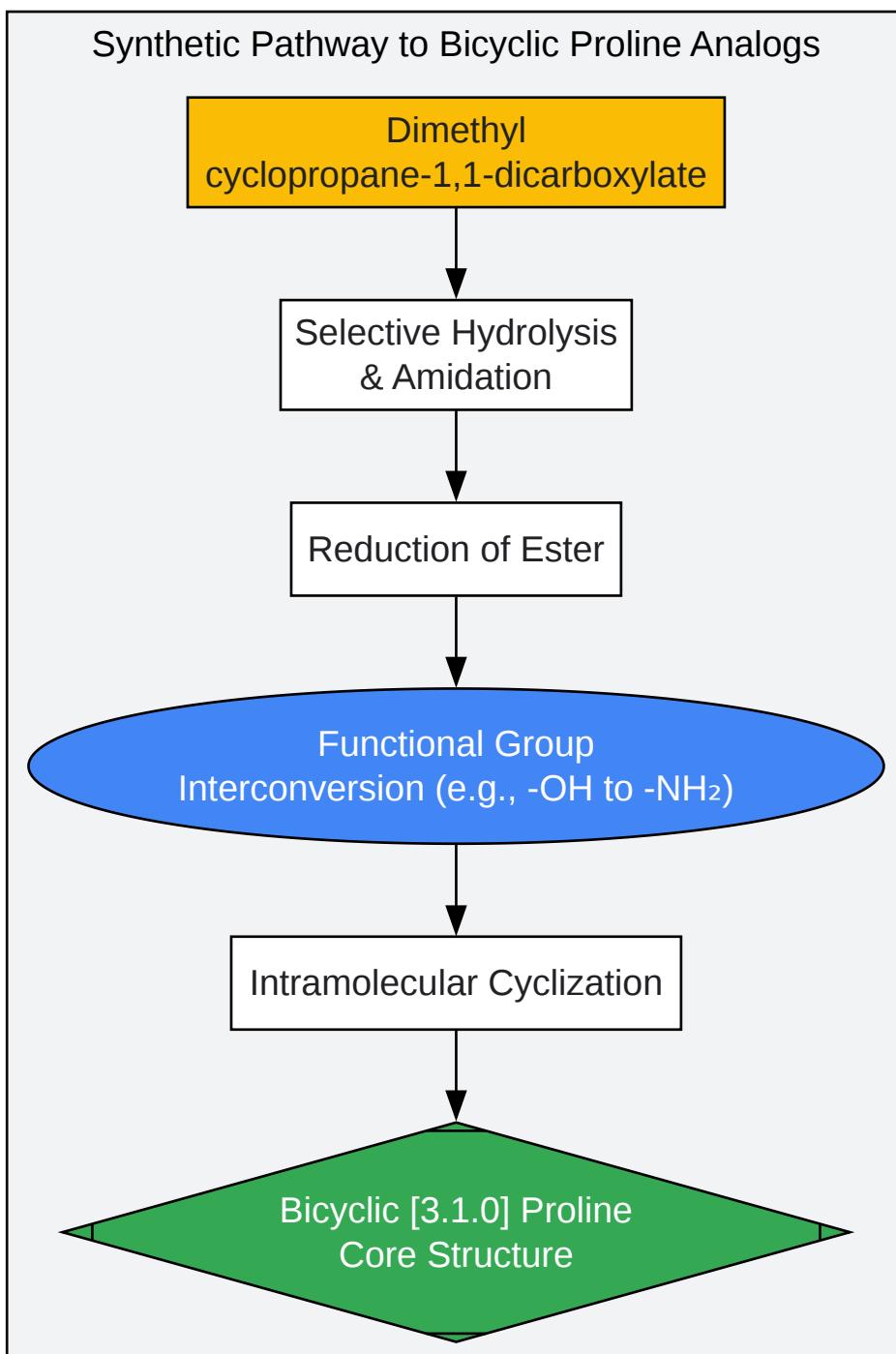
Starting Materials	Base / Solvent	Temperatur e (°C)	Time (h)	Yield (%)	Reference
Dimethyl Malonate, 1,2-Dibromoethane	K ₂ CO ₃ / DMF	Room Temp.	22	73	[15]
Dimethyl Malonate, 1,2-Dibromoethane	Finely divided K ₂ CO ₃ / DMF	Room Temp. then 100°C	24	96	[15]
Dimethyl Malonate, 1,2-Dichloroethane	K ₂ CO ₃ / DMF	110-130	5-6	up to 85	[16]
Dimethyl Malonate, 1,2-Dichloroethane	NaOCH ₃ / Methanol / DMF	110	8	78-87	[16]

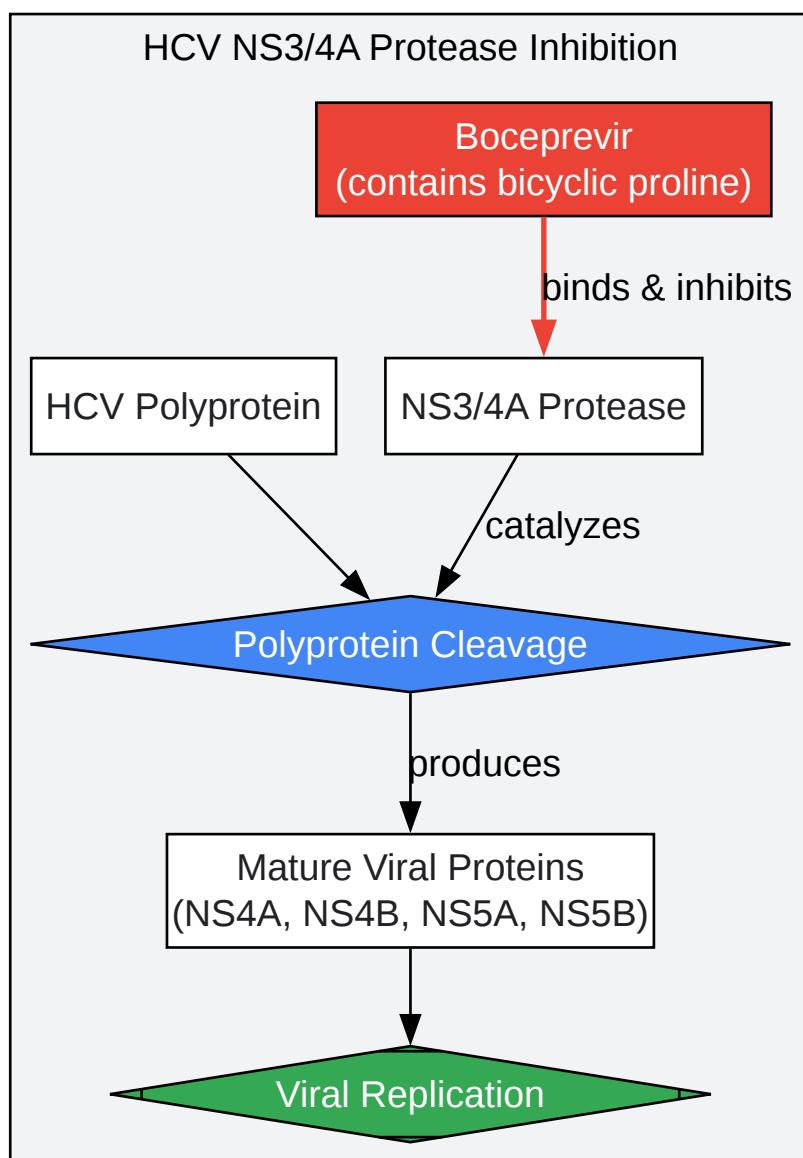
Table 2: Enantioselective Enzymatic Hydrolysis of Dimethylcyclopropane Diester Derivatives

Substrate	Enzyme	Yield (%)	Enantiomeric Excess (ee)	Product	Reference
Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate	Pig Liver Esterase	-	~65%	(R)-1-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid	[8]
Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate	Pig Liver Esterase	62	>95%	(1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxy carbonyl)-cyclopropane-1-carboxylic acid	[8]

Visualizations







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